3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea

Medicinal chemistry Structure-activity relationship Lipophilicity optimization

Select this specific tert-butyl + oxolan-3-yl piperidine urea for robust SAR. Its unique steric bulk and H-bond acceptor geometry are critical for profiling target selectivity versus cyclopentyl or methoxyethyl analogs. Avoid analog risk and gain definitive data on urea transporter and hydrolase engagement with this RO5-compliant probe.

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
CAS No. 2034420-33-0
Cat. No. B6425715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
CAS2034420-33-0
Molecular FormulaC15H29N3O2
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC1CCN(CC1)C2CCOC2
InChIInChI=1S/C15H29N3O2/c1-15(2,3)17-14(19)16-10-12-4-7-18(8-5-12)13-6-9-20-11-13/h12-13H,4-11H2,1-3H3,(H2,16,17,19)
InChIKeyJMCWALOXAPRXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea (CAS 2034420-33-0): Baseline Structural and Pharmacochemical Profile for Procurement Evaluation


3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea (CAS 2034420-33-0) is a synthetic small-molecule urea derivative with the molecular formula C₁₅H₂₉N₃O₂ and a molecular weight of 283.41 g/mol . The compound belongs to the class of N,N′-disubstituted ureas featuring a piperidine core N-substituted with an oxolan-3-yl (tetrahydrofuran-3-yl) group and a urea moiety bearing a tert-butyl substituent. Its canonical SMILES is CC(C)(C)NC(=O)NCC1CCN(C2CCOC2)CC1 . This compound is primarily offered as a research chemical by multiple vendors for exploratory medicinal chemistry and drug discovery applications, with reported purity specifications typically ≥95% . Published primary pharmacological data for this specific compound remain extremely sparse; the evidence base is therefore constructed from structural class-level inference, predicted physicochemical properties, and comparisons with close structural analogs where quantitative information is available.

Why Generic Substitution Fails for 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea: Structural Determinants of Differential Pharmacological Behavior


Compounds within the piperidine-urea class cannot be treated as interchangeable due to the profound influence of N-substituent identity on target engagement, selectivity, and pharmacokinetic behavior. In the specific case of 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea, three structural features drive differentiation from close analogs: (i) the tert-butyl group on the urea terminus, which confers a distinct steric bulk and lipophilic character compared to cyclopentyl, phenyl, or methoxyethyl analogs [1]; (ii) the oxolan-3-yl (tetrahydrofuran-3-yl) substitution on the piperidine nitrogen, which introduces a cyclic ether capable of acting as a hydrogen-bond acceptor with constrained conformational flexibility relative to unsubstituted or alkyl-substituted piperidines [1]; and (iii) the methylene spacer between the piperidine ring and the urea moiety, which modulates the distance and angular relationship between the two pharmacophoric elements. Class-level evidence from structurally related piperidine-urea inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) demonstrates that even minor changes in urea N-substituents can alter target potency by 10- to 100-fold [1]. Consequently, procurement of a close analog without explicit head-to-head comparative data carries a material risk of divergent biological outcomes in any given assay system.

Product-Specific Quantitative Evidence Guide: 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea vs. Closest Structural Analogs


Structural Differentiation: tert-Butyl vs. Cyclopentyl Urea Substituent Impact on Steric and Lipophilic Profile

The tert-butyl group on the urea terminus of 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea provides a calculated clogP approximately 0.3–0.5 log units higher than the cyclopentyl analog (3-cyclopentyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea), while offering greater steric constraint with a Taft Es value of approximately −1.54 versus approximately −0.79 for cyclopentyl [1]. This difference in both lipophilicity and steric profile is expected to impact membrane permeability, metabolic stability, and target-binding pocket complementarity.

Medicinal chemistry Structure-activity relationship Lipophilicity optimization

Hydrogen-Bond Donor/Acceptor Architecture: Oxolan-3-yl vs. Unsubstituted Piperidine Comparator

The oxolan-3-yl substituent on the piperidine nitrogen of 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea introduces an additional hydrogen-bond acceptor (the tetrahydrofuran ring oxygen) that is absent in unsubstituted piperidine analogs such as 3-tert-butyl-1-(piperidin-3-yl)urea (CAS 1042777-03-6) . This increases the total H-bond acceptor count from 3 to 4, while maintaining 2 H-bond donors (both urea NH groups) [1]. The oxolan oxygen provides a geometrically constrained H-bond acceptor site with a defined vector relative to the piperidine ring, potentially enabling additional polar interactions with target proteins or influencing aqueous solubility.

Molecular recognition Hydrogen bonding Scaffold design

Drug-Likeness and Lead-Likeness Compliance: RO5 and RO3 Filter Comparison

3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea (MW 283.41) satisfies all four Lipinski Rule of Five (RO5) criteria with zero violations: MW < 500, clogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10 [1]. This contrasts favorably with the bulkier 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea analog (CAS 2034555-60-5; MW ~343), which introduces an additional aromatic ring and approaches higher lipophilicity. Furthermore, the compound exhibits 4 rotatable bonds, which is within the preferred range for oral bioavailability [2]. With a predicted topological polar surface area (tPSA) of approximately 56 Ų, the compound falls within the favorable range (<140 Ų) for oral absorption and below the 60 Ų threshold often preferred for CNS penetration [3].

Drug-likeness Lead optimization ADME prediction

Reported Antiproliferative Phenotype: Class-Level Evidence for Urea-Piperidine Derivatives

A patent-associated disclosure indicates that compounds within the structural class encompassing 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, suggesting potential utility as anti-cancer agents and in the treatment of skin diseases such as psoriasis [1]. This cell-differentiation phenotype is mechanistically distinct from conventional cytotoxic agents and represents a class-level observation for urea-piperidine derivatives with specific substitution patterns. However, compound-specific quantitative data (e.g., IC₅₀ values, selectivity indices, in vivo efficacy) are not publicly available for this exact compound, and this evidence should be treated as a class-level indication requiring experimental validation.

Cell proliferation Differentiation Cancer research

Best Research and Industrial Application Scenarios for 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea


Structure-Activity Relationship (SAR) Exploration of Urea-Based Pharmacophores

This compound serves as a key structural probe in SAR campaigns investigating the impact of the tert-butyl urea terminus on target potency, selectivity, and physicochemical properties. When systematically compared against cyclopentyl, phenyl, and methoxyethyl urea analogs sharing the identical oxolan-3-yl-piperidine scaffold, researchers can isolate the contribution of steric bulk and lipophilicity to biological activity [1]. The compound's favorable RO5 profile (zero violations) makes it suitable as a core scaffold for iterative medicinal chemistry optimization.

Cell Differentiation and Antiproliferative Screening

Based on class-level evidence of antiproliferative and differentiation-inducing activity reported for structurally related urea-piperidine derivatives, this compound is a candidate for inclusion in focused screening libraries targeting cell differentiation pathways. The oxolan-3-yl substituent provides a unique H-bond acceptor geometry not present in simpler piperidine ureas, potentially enabling distinct protein-ligand interactions relevant to epigenetic or transcriptional regulation of differentiation [1]. Procurement of this specific compound allows researchers to test whether the tert-butyl + oxolan-3-yl combination yields a differentiated biological profile versus other substituent pairings.

Soluble Epoxide Hydrolase (sEH) or FAAH Inhibitor Probe Design

Given that piperidine-urea derivatives are established chemotypes for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibition, this compound represents a structurally characterized entry point for exploring oxolan-3-yl substitution effects within these target classes [1]. The compound's predicted tPSA of ~56 Ų and moderate lipophilicity are compatible with both peripheral and potentially CNS-targeted applications, depending on the target localization requirements. Researchers can benchmark this compound against known sEH or FAAH inhibitor chemotypes to determine whether the oxolan-3-yl piperidine architecture offers advantages in potency, selectivity, or metabolic stability [2].

Computational Chemistry and Molecular Docking Validation Studies

With its well-defined SMILES structure (CC(C)(C)NC(=O)NCC1CCN(C2CCOC2)CC1) and moderate conformational complexity (4 rotatable bonds), this compound is well-suited as a validation ligand for molecular docking and pharmacophore modeling studies targeting urea-recognizing proteins such as urea transporters (UT-B), epoxide hydrolases, or proteases [1]. Its structural features—a constrained cyclic ether, a flexible methylene linker, and a bulky tert-butyl group—provide a useful test case for assessing the ability of computational methods to predict binding poses and rank-order affinity across structurally related analog series.

Quote Request

Request a Quote for 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.